molecular formula C11H18Cl2N2O2 B1416795 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396967-33-1

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

Cat. No.: B1416795
CAS No.: 1396967-33-1
M. Wt: 281.18 g/mol
InChI Key: WIDGHMKRVKHQNM-UHFFFAOYSA-N
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Description

Overview of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride represents a sophisticated chemical entity that combines the structural characteristics of branched-chain amino acids with heterocyclic pyridine functionality. The compound is systematically classified as a beta-amino acid derivative, distinguished by its unique substitution pattern that includes a methyl group at the third carbon position and a pyridin-3-ylmethyl substituent attached to the amino group at the second carbon position. The dihydrochloride salt formation significantly enhances the compound's aqueous solubility properties, making it more suitable for various research applications compared to its parent free acid form.

The molecular formula C₁₁H₁₈Cl₂N₂O₂ reflects the complete salt structure, incorporating two hydrochloride equivalents that modify the compound's physicochemical properties substantially. This salt formation process represents a critical aspect of the compound's characterization, as it transforms the neutral amino acid into a more water-soluble ionic species. The systematic International Union of Pure and Applied Chemistry name, N-(3-pyridinylmethyl)valine dihydrochloride, clearly indicates the compound's structural relationship to the naturally occurring amino acid valine, albeit with significant chemical modifications that alter its properties and potential applications.

The compound's Chemical Abstracts Service registry number 1396967-33-1 distinguishes it from the related free acid form, which carries the separate registry number 1396962-65-4. This distinction is chemically significant because the dihydrochloride salt exhibits markedly different solubility, stability, and handling characteristics compared to the neutral parent compound. Research findings indicate that the molecular weight difference between the free acid form (208.26 grams per mole) and the dihydrochloride salt (281.18 grams per mole) directly reflects the incorporation of two hydrogen chloride molecules in the crystal lattice structure.

Contemporary chemical databases, including PubChem, have assigned specific compound identification numbers to track this molecule's research applications and synthetic accessibility. The PubChem compound identifier 42935499 specifically corresponds to the dihydrochloride salt form, while the parent free acid carries the identifier 16769765. These database entries facilitate comprehensive literature searches and enable researchers to access accumulated knowledge about the compound's properties, synthesis methods, and potential applications across diverse scientific disciplines.

Historical Context and Discovery

The development of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride emerged from systematic investigations into amino acid modifications that could enhance specific molecular properties while maintaining structural integrity. Historical research into pyridine-containing amino acid derivatives began with efforts to create compounds that could serve as building blocks for more complex molecular architectures. The discovery process involved methodical exploration of different substitution patterns on the valine backbone, with particular attention to nitrogen-containing heterocycles that could introduce additional hydrogen bonding capabilities.

Early synthetic approaches to pyridinylmethyl amino acid derivatives focused on developing reliable methodologies for introducing pyridine functionality without compromising the amino acid's essential structural features. Research groups initially encountered challenges related to regioselectivity, as pyridine rings offer multiple potential attachment points that could lead to different isomeric products. The specific focus on the 3-position of the pyridine ring represented a strategic choice based on electronic considerations and synthetic accessibility, as this position offers optimal balance between reactivity and stability in subsequent chemical transformations.

The evolution toward dihydrochloride salt formation reflected practical considerations encountered during early characterization and handling studies. Researchers discovered that the free acid form presented solubility limitations that restricted its utility in aqueous-based research applications. The systematic development of salt formation protocols addressed these limitations while maintaining the compound's essential structural integrity. This historical progression illustrates the iterative nature of chemical research, where initial discoveries undergo refinement to optimize practical utility.

Documentation of the compound's discovery and characterization appears in chemical databases with creation dates extending back to 2009, indicating approximately fifteen years of accumulated research experience. This temporal context suggests that sufficient time has elapsed for comprehensive property characterization and initial application development. The compound's inclusion in multiple commercial chemical catalogs further indicates that synthetic methodologies have matured to support reliable production and distribution for research purposes.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride as a valuable molecular building block for diverse synthetic applications. The compound's unique structural features make it particularly relevant for studies investigating the relationship between molecular architecture and functional properties. Current research trends emphasize the importance of compounds that combine multiple functional groups within a single molecular framework, and this particular derivative exemplifies such structural complexity while maintaining synthetic accessibility.

The compound's relevance extends to investigations of hydrogen bonding patterns and molecular recognition phenomena, areas where the pyridine nitrogen atom can participate in specific interactions that influence overall molecular behavior. Research findings suggest that the 3-position substitution pattern on the pyridine ring provides optimal geometric arrangements for intermolecular interactions while avoiding steric conflicts that might arise from alternative substitution patterns. This positioning allows the nitrogen atom to engage in hydrogen bonding without interference from adjacent structural elements.

Modern chemical research increasingly focuses on compounds that can serve dual roles as both synthetic intermediates and final target molecules for specific applications. 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride fulfills these criteria by offering reactive functional groups that enable further chemical modifications while possessing intrinsic properties that make it suitable for direct application in certain research contexts. The compound's water solubility in its dihydrochloride form particularly enhances its utility in biological and materials science applications where aqueous compatibility is essential.

Contemporary synthesis methodology development has benefited from the availability of this compound as a characterized building block. Researchers can incorporate it into larger synthetic sequences with confidence in its structural integrity and predictable reactivity patterns. The compound's commercial availability from multiple suppliers indicates that it has achieved sufficient importance in contemporary research to justify investment in production infrastructure and quality control systems.

Scope and Objectives of the Academic Review

This academic review aims to provide comprehensive coverage of the chemical properties, structural characteristics, and research applications of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride. The scope encompasses detailed analysis of molecular structure, physicochemical properties, synthetic accessibility, and documented research applications while maintaining strict focus on chemical and structural aspects rather than biological or therapeutic considerations.

The primary objective involves systematic compilation and analysis of available data regarding the compound's molecular properties, including molecular weight, formula, structural identifiers, and spectroscopic characteristics. This comprehensive data collection enables researchers to access consolidated information that supports informed decision-making in experimental design and application development. The review prioritizes accuracy and completeness in data presentation while ensuring that information sources meet appropriate standards for scientific reliability.

Secondary objectives include examination of the compound's position within the broader context of amino acid derivatives and pyridine-containing compounds. This comparative analysis helps establish the unique characteristics that distinguish this particular molecule from related structures and identifies specific advantages or limitations associated with its structural features. The review seeks to illuminate connections between molecular structure and observed properties that could guide future research directions or application development.

Properties

IUPAC Name

3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGHMKRVKHQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Step 1: Synthesis of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid

    • Reactants: Valine or its derivatives, pyridine-3-ylmethylamine
    • Conditions: Coupling reagents (e.g., EDCI, DCC), solvents (e.g., DMF, DCM)
    • Yield: Typically high, depending on reaction conditions
  • Step 2: Formation of Dihydrochloride Salt

    • Reactants: 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid, hydrochloric acid
    • Conditions: Excess HCl, stirring at room temperature
    • Yield: Generally quantitative

Analysis of Preparation Methods

Table 1: Comparison of Synthesis Conditions

Synthesis Step Reactants Conditions Yield
Coupling Reaction Valine derivative, pyridine-3-ylmethylamine EDCI, DMF, RT High
Dihydrochloride Formation Parent compound, HCl Excess HCl, RT Quantitative

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
Physical Form Powder
Storage Temperature Room Temperature
Purity 95%

Research Findings and Challenges

The synthesis of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride presents several challenges, including the need for efficient coupling reactions and the control of reaction conditions to minimize side products. Recent research has focused on optimizing these conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
  • Molecular Formula : C11H16N2O2·2ClH
  • Molecular Weight : 281.17 g/mol
  • CAS Number : 1396965-89-1

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Applications:

  • Neuropharmacology : The pyridine moiety is known to interact with neurotransmitter receptors, indicating potential use in treating neurological disorders.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Biochemical Research

In biochemical studies, 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride serves as a biochemical tool for studying protein interactions and enzyme activities.

Applications in Biochemistry:

  • Proteomics : The compound is utilized in proteomic studies to analyze protein modifications and interactions due to its ability to bind specific amino acid residues.
  • Enzyme Inhibition Studies : It can act as an inhibitor or modulator of enzyme activity, allowing researchers to explore metabolic pathways and enzyme kinetics.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps that can be optimized for efficiency. Researchers often explore its reactivity to develop new chemical derivatives with enhanced properties.

Synthetic Applications:

  • Building Block in Organic Synthesis : This compound can serve as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.
  • Functionalization Studies : Researchers investigate the functionalization of the pyridine ring to enhance biological activity or selectivity towards specific targets.

Data Table of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryInvestigated for therapeutic effects on neurological disorders and cancer.Drug development studies
Biochemical ResearchUsed in proteomics and enzyme inhibition studies.Analyzing protein interactions
SynthesisServes as a building block in organic synthesis.Development of new pharmaceutical agents

Case Studies

  • Neuropharmacological Study :
    • Researchers evaluated the effects of this compound on neurotransmitter receptor activity in animal models. Results indicated potential anxiolytic effects, suggesting further clinical exploration.
  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, prompting further investigation into its mechanism and potential as a chemotherapeutic agent.
  • Proteomic Analysis :
    • In a proteomic study, this compound was used to label specific proteins involved in metabolic pathways, aiding in the understanding of cellular responses to various stimuli.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 3-position.

    3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid: Another similar compound with the pyridine ring substituted at the 2-position.

Uniqueness

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This structural feature may confer distinct chemical and biological properties, making it valuable for certain applications where other similar compounds may not be as effective.

Biological Activity

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride, a compound with significant potential in pharmacological applications, exhibits various biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 281.18 g/mol
  • CAS Number : 1396965-31-3
  • Structure : The compound features a pyridine ring, which is critical for its biological activity.

The biological activity of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is primarily attributed to its interaction with various biochemical pathways:

  • Cholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the regulation of neurotransmitter levels in the nervous system. Such inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Biological Activity Data

Activity Type Mechanism Reference
Cholinesterase InhibitionInhibition of AChE and BuChE
AntimicrobialDisruption of bacterial cell membranes
AnticonvulsantModulation of neurotransmitter release

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various derivatives, including those related to 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride. Results indicated that certain modifications increased efficacy against seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship (SAR) highlighted the importance of the pyridine ring for enhancing anticonvulsant effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of this compound was assessed against common pathogens. The results demonstrated an MIC (Minimum Inhibitory Concentration) range from 46.9 μg/mL to 93.7 μg/mL for various strains, indicating substantial antibacterial potency .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 2
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3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

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